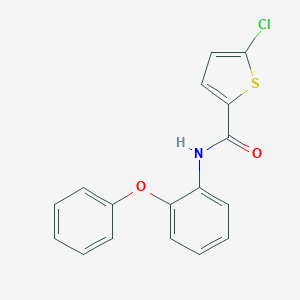
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide” is an organic compound with the molecular formula C17H12ClNO2S . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring substituted with a chlorine atom and a carboxamide group. The carboxamide group is further substituted with a phenoxyphenyl group .Mechanism of Action
Target of Action
The primary target of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is the Coagulation Factor X (FXa) . FXa is a serine protease that plays a central role in the blood coagulation cascade .
Biochemical Pathways
FXa is involved in both the intrinsic and extrinsic pathways of the blood coagulation cascade . It catalyzes the conversion of prothrombin to thrombin, which then has several functions, including the conversion of fibrinogen to fibrin, the activation of platelets, and the feedback activation of other coagulation factors . By inhibiting FXa, the compound decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .
Result of Action
The inhibition of FXa by the compound leads to antithrombotic effects by decreasing the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .
Advantages and Limitations for Lab Experiments
One of the advantages of 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide is its selectivity for JAK3, which reduces the potential for off-target effects. It also has a relatively long half-life, which allows for once-daily dosing. However, this compound can have significant effects on the immune system, which may complicate the interpretation of experimental results. Additionally, its use in animal models may be limited by species-specific differences in JAK3 expression and function.
Future Directions
There are several potential future directions for research on 5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide. One area of interest is the development of combination therapies that target multiple cytokines and signaling pathways. Another area of interest is the identification of biomarkers that can predict response to treatment, which may allow for more personalized therapy. Additionally, further studies are needed to fully understand the long-term effects of JAK3 inhibition on the immune system and the potential risks associated with its use in humans.
Synthesis Methods
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide can be synthesized through a multi-step process starting with 2-phenoxybenzoic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with 5-chlorothiophene-2-amine to form an amide intermediate. This intermediate is then coupled with 4,4-dimethyl-1,3-dioxane-2,6-dione to form the final product.
Scientific Research Applications
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in transplantation, as JAK3 inhibition can prevent graft rejection.
properties
IUPAC Name |
5-chloro-N-(2-phenoxyphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-16-11-10-15(22-16)17(20)19-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-11H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUNLGSWDHCZNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[1-(2,5-dimethylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B450238.png)

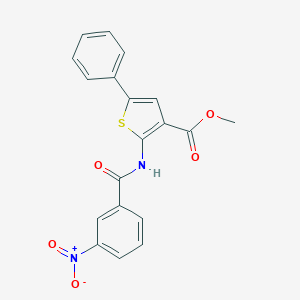
![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B450241.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B450242.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-iodo-6-methoxyphenyl benzoate](/img/structure/B450244.png)
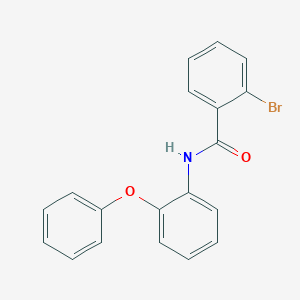
![N-[3-carbamoyl-4-(4-chlorophenyl)thiophen-2-yl]-2-methylfuran-3-carboxamide](/img/structure/B450253.png)

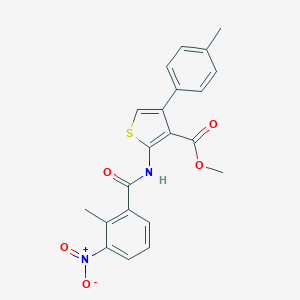

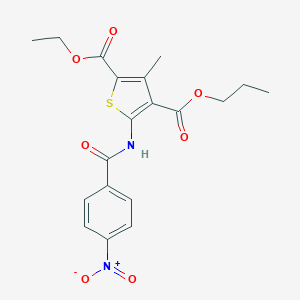
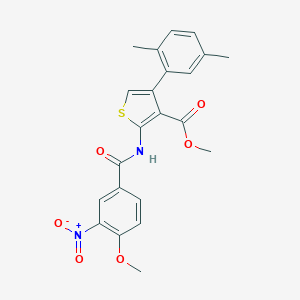
![5-[(4-fluorophenoxy)methyl]-N-(4-methylbenzyl)-2-furamide](/img/structure/B450262.png)